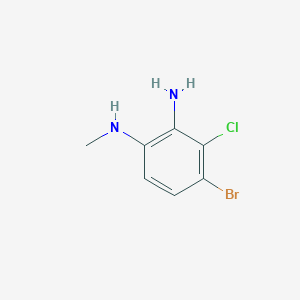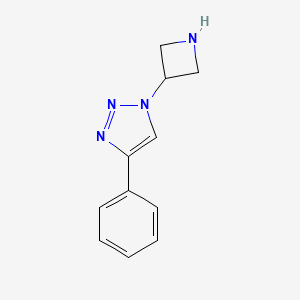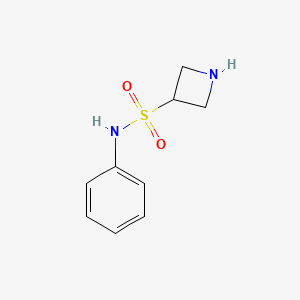
N-苯基氮杂环丁-3-磺酰胺
描述
N-phenylazetidine-3-sulfonamide is an organic compound with a molecular formula of C9H12N2O2S . It has a molecular weight of 212.27 g/mol . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for N-phenylazetidine-3-sulfonamide is N-phenylazetidine-3-sulfonamide . The InChI code is 1S/C9H12N2O2S/c12-14(13,9-6-10-7-9)11-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 .Physical and Chemical Properties Analysis
N-phenylazetidine-3-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 212.27 g/mol .科学研究应用
治疗中的磺酰胺抑制剂
- 磺酰胺化合物,包括与 N-苯基氮杂环丁-3-磺酰胺相关的化合物,已被确认为用于细菌感染和其他微生物疾病的重要合成抑菌抗生素。除了抗菌应用外,磺酰胺还被用作利尿剂、碳酸酐酶抑制剂、抗癫痫药、抗 HIV 蛋白酶的抗病毒剂、抗癌剂以及阿尔茨海默病药物。这种多功能性突出了它们在治疗研究和开发中的重要性 (Gulcin 和 Taslimi,2018 年)。
合成和结构阐明
- 对新型磺酰胺的合成和结构阐明的研究表明了持续探索这些化合物的化学性质和潜在应用的兴趣。研究表明,由反应各种化合物形成的磺酰胺表现出显着的抗菌活性,表明它们作为药物的潜力 (Hussain 等人,2022 年)。
抗氧化和抗乙酰胆碱酯酶活性
- 多巴胺相关化合物的磺酰胺衍生物已被合成并评估其抗氧化和抗乙酰胆碱酯酶活性。这些研究突出了磺酰胺在开发治疗与氧化应激和胆碱酯酶抑制相关的疾病(如神经退行性疾病)方面的潜力 (Göçer 等人,2013 年)。
催化和有机合成
- 磺酰胺也已被探索作为有机合成中的催化剂和中间体。例如,N-羟基磺酰胺已被用作芳香族化合物的磺化剂,证明了它们在合成结构多样的硫醚中的用途 (Wang 等人,2017 年)。
抗菌和抗病毒应用
- 开发具有抗菌和抗病毒活性的新型磺酰胺药物是一个重要的研究领域。这包括努力对抗生素耐药性和开发治疗病毒感染的方法,突出了磺酰胺在应对全球健康挑战中的关键作用 (Scozzafava 等人,2003 年)。
安全和危害
N-phenylazetidine-3-sulfonamide has several safety and hazard warnings. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
N-phenylazetidine-3-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
N-phenylazetidine-3-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By mimicking PABA, the compound binds to the enzyme and prevents it from catalyzing the reaction, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential components of DNA. This leads to the inhibition of bacterial DNA synthesis, effectively halting bacterial growth and proliferation .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The ultimate result of N-phenylazetidine-3-sulfonamide’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents bacteria from producing the nucleotides necessary for DNA replication. This halts bacterial proliferation and helps to control the infection .
Action Environment
The efficacy and stability of N-phenylazetidine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Additionally, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .
生化分析
Biochemical Properties
N-phenylazetidine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, sulfonamide groups are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, N-phenylazetidine-3-sulfonamide may interact with other biomolecules, such as dihydropteroate synthetase, which is crucial in the folate synthesis pathway . These interactions highlight the compound’s potential as a biochemical tool and therapeutic agent.
Cellular Effects
N-phenylazetidine-3-sulfonamide exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, N-phenylazetidine-3-sulfonamide can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins . These effects underscore the compound’s potential impact on cellular function and its utility in research.
Molecular Mechanism
The molecular mechanism of N-phenylazetidine-3-sulfonamide involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For instance, by binding to the active site of carbonic anhydrase, N-phenylazetidine-3-sulfonamide inhibits its function, leading to changes in pH regulation . Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes . These molecular interactions provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenylazetidine-3-sulfonamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-phenylazetidine-3-sulfonamide remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of N-phenylazetidine-3-sulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, N-phenylazetidine-3-sulfonamide may induce adverse effects, such as toxicity or organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
N-phenylazetidine-3-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit dihydropteroate synthetase, affecting the folate synthesis pathway . Additionally, N-phenylazetidine-3-sulfonamide may influence other metabolic pathways, leading to changes in cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of N-phenylazetidine-3-sulfonamide within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. For example, N-phenylazetidine-3-sulfonamide may be transported into cells via specific transporters, affecting its intracellular concentration . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
N-phenylazetidine-3-sulfonamide’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N-phenylazetidine-3-sulfonamide may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Understanding the subcellular localization is vital for comprehending the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-phenylazetidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13,9-6-10-7-9)11-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHALJRBEXOZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


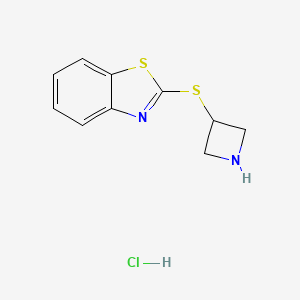
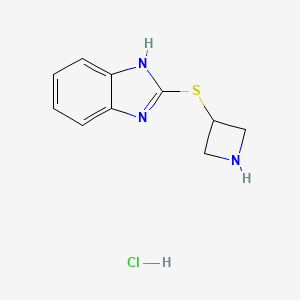
![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)
![4'-Bromo-[1,1'-biphenyl]-2,4-diol](/img/structure/B1379116.png)
